
(2S,2'S,2''S)-2,2',2''-((Phosphinetriyltris(methylene))tris(azanediyl))tripropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,2’S,2’‘S)-2,2’,2’'-((Phosphinetriyltris(methylene))tris(azanediyl))tripropanoic acid is a complex organic compound characterized by its unique structure, which includes a phosphine core linked to three propanoic acid groups via azanediyl bridges
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S,2’‘S)-2,2’,2’'-((Phosphinetriyltris(methylene))tris(azanediyl))tripropanoic acid typically involves multiple steps, starting with the preparation of the phosphine core. The phosphine core is synthesized through the reaction of phosphine with formaldehyde and ammonia under controlled conditions. The resulting intermediate is then reacted with propanoic acid derivatives to form the final compound. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,2’S,2’‘S)-2,2’,2’'-((Phosphinetriyltris(methylene))tris(azanediyl))tripropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the propanoic acid groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various halides or other nucleophiles; reactions often require the presence of a base to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,2’S,2’‘S)-2,2’,2’'-((Phosphinetriyltris(methylene))tris(azanediyl))tripropanoic acid is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which are useful in catalysis and material science.
Biology
The compound has potential applications in biology, particularly in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it a valuable tool for probing the active sites of metalloenzymes.
Medicine
In medicine, research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with biological molecules and metal ions suggests it could be useful in drug design and development.
Industry
In industry, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (2S,2’S,2’‘S)-2,2’,2’'-((Phosphinetriyltris(methylene))tris(azanediyl))tripropanoic acid involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets, including enzymes and proteins, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific metal ions and biological molecules involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tri-tert-butylphosphine
- Di-tert-butylsilyl bis(trifluoromethanesulfonate)
- Tricyclohexylphosphine
Uniqueness
Compared to similar compounds, (2S,2’S,2’‘S)-2,2’,2’'-((Phosphinetriyltris(methylene))tris(azanediyl))tripropanoic acid is unique due to its specific structure, which includes three propanoic acid groups linked to a central phosphine core via azanediyl bridges. This structure provides distinct chemical and physical properties, making it particularly useful in applications requiring stable metal complexes and specific reactivity.
Propriétés
Numéro CAS |
474713-63-8 |
|---|---|
Formule moléculaire |
C12H24N3O6P |
Poids moléculaire |
337.31 g/mol |
Nom IUPAC |
(2S)-2-[bis[[[(1S)-1-carboxyethyl]amino]methyl]phosphanylmethylamino]propanoic acid |
InChI |
InChI=1S/C12H24N3O6P/c1-7(10(16)17)13-4-22(5-14-8(2)11(18)19)6-15-9(3)12(20)21/h7-9,13-15H,4-6H2,1-3H3,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m0/s1 |
Clé InChI |
FRGQXBOLXHYEHJ-CIUDSAMLSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NCP(CN[C@@H](C)C(=O)O)CN[C@@H](C)C(=O)O |
SMILES canonique |
CC(C(=O)O)NCP(CNC(C)C(=O)O)CNC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


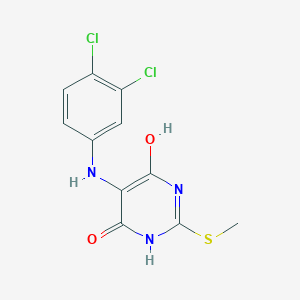

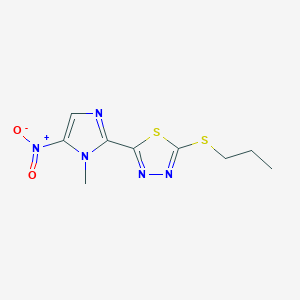
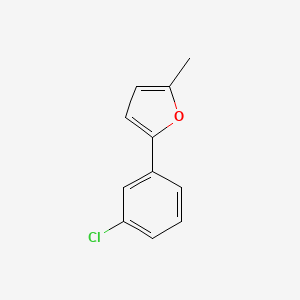
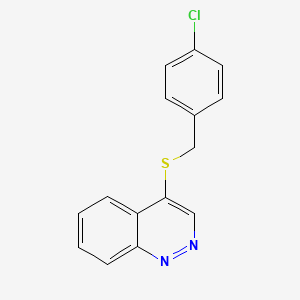
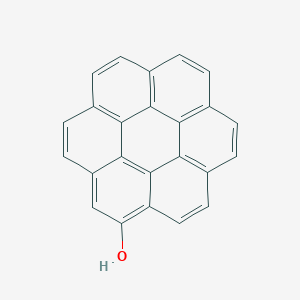
![7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B15214414.png)
![N-(7-Bromo-1-oxo-1,4-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide](/img/structure/B15214421.png)

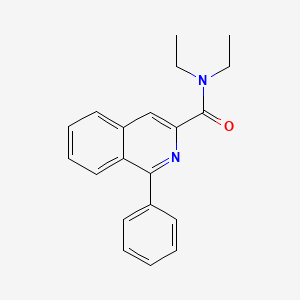


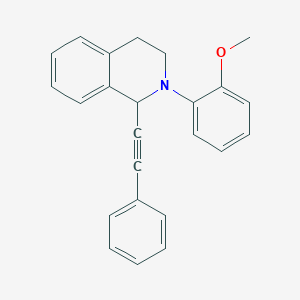
![4-[(Ethenyloxy)methyl]cyclohex-1-ene](/img/structure/B15214469.png)
